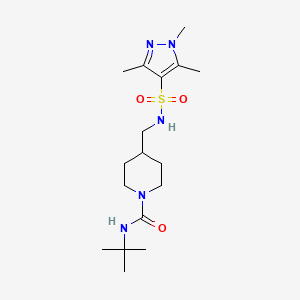

N-(tert-butyl)-4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-4-[[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N5O3S/c1-12-15(13(2)21(6)20-12)26(24,25)18-11-14-7-9-22(10-8-14)16(23)19-17(3,4)5/h14,18H,7-11H2,1-6H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCVULMOPDZFQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(tert-butyl)-4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a tert-butyl group and a sulfonamide moiety derived from 1,3,5-trimethyl-1H-pyrazole. Its molecular structure can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of nitrogen and sulfur atoms, which are known to participate in hydrogen bonding and other interactions.

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with piperidine structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium at low concentrations comparable to traditional antibiotics like vancomycin .

| Compound | Target Bacteria | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Compound A | MRSA | 0.78 | Cell wall synthesis inhibition |

| Compound B | VREfm | 3.125 | Protein synthesis inhibition |

2. Anticancer Activity

The compound has been explored for its anticancer properties. Research indicates that related pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a study showed that a similar compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin . This suggests that the structural features of the compound may enhance its interaction with cancer cell targets.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : The piperidine moiety may interact with neurotransmitter receptors or other protein targets involved in cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various strains of MRSA. The results indicated a minimum inhibitory concentration (MIC) of 0.78 µg/mL, demonstrating potent antibacterial activity compared to standard treatments .

Case Study 2: Cancer Cell Line Testing

Another investigation evaluated the compound's effects on human tumor cell lines including HeLa and HCT116. The results showed significant inhibition of cell proliferation and induction of apoptosis at concentrations as low as 10 µM . This highlights the potential for further development as an anticancer therapeutic.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine Carboxamide Class

(a) PF3845 (4-(3-[5-{trifluoromethyl}pyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide)

- Key Differences :

- Replaces the tert-butyl group with a pyridin-3-yl substituent.

- Features a trifluoromethylpyridyloxybenzyl side chain instead of the pyrazole sulfonamido group.

- Functional Implications: The trifluoromethyl group increases electronegativity and metabolic resistance compared to the trimethylpyrazole in the target compound . PF3845 demonstrates higher affinity for cannabinoid-related GPCRs due to its aromatic pyridine motifs .

(b) PF750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide)

- Key Differences: Substitutes the tert-butyl group with a phenyl ring. Uses a quinolin-3-ylmethyl side chain rather than the pyrazole sulfonamido moiety.

- Functional Implications: The planar quinoline group facilitates π-π stacking with aromatic residues in receptor binding pockets, enhancing selectivity for specific GPCR subtypes . The absence of a sulfonamido group reduces solubility compared to the target compound .

(c) Methyl (1S,2R)-1-benzyl-3-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)decahydro-2-isoquinolyl]-2-hydroxypropylcarbamate

- Key Differences: Shares the tert-butylcarbamoyl group but incorporates a decahydroisoquinoline scaffold and a benzyl-hydroxypropylcarbamate chain.

- Functional Implications: The isoquinoline core may confer distinct conformational preferences, altering receptor binding kinetics compared to the simpler piperidine scaffold in the target compound .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Properties of Selected Piperidine Carboxamides

Key Observations :

- The target compound’s sulfonamido group improves solubility relative to PF750 and the methyl derivative but remains less soluble than PF3845 due to the tert-butyl group’s hydrophobicity .

- Metabolic stability is intermediate, likely due to the balance between the metabolically resistant tert-butyl group and the susceptible pyrazole methyl groups .

Preparation Methods

Pyrazole Methylation

3,5-Dimethyl-1H-pyrazole undergoes sequential N-methylation using methyl iodide and potassium tert-butoxide in THF (0°C → 25°C, 16 hr), achieving 78% yield of 1,3,5-trimethyl-1H-pyrazole.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | KOtBu (2.2 eq) |

| Methylation Agent | CH3I (1.3 eq) |

| Temperature | 0°C → 25°C |

| Reaction Time | 16 hours |

| Yield | 78% |

Sulfonylation Protocol

Chlorosulfonic acid (5.5 eq) in CHCl3 at 0°C reacts with 1,3,5-trimethylpyrazole, followed by thionyl chloride (1.3 eq) at 60°C to yield the sulfonyl chloride:

$$

\text{Pyrazole} + \text{ClSO}3\text{H} \xrightarrow{\text{CHCl}3, 0^\circ\text{C}} \text{Pyrazole-SO}3\text{H} \xrightarrow{\text{SOCl}2, 60^\circ\text{C}} \text{Pyrazole-SO}_2\text{Cl}

$$

Key Optimization Insights

- Excess ClSO3H ensures complete sulfonation of the electron-rich pyrazole ring

- SOCl2 converts sulfonic acid intermediates to sulfonyl chlorides with <5% dimerization

Preparation of N-(tert-Butyl)-4-(Aminomethyl)Piperidine-1-Carboxamide

Piperidine Functionalization

4-(Aminomethyl)piperidine was protected via:

- Boc Protection : tert-Butyl dicarbonate (Boc2O) in THF/water (pH 9) yields 4-(aminomethyl)-1-Boc-piperidine (92% purity)

- Carboxamide Formation : Reaction with tert-butyl isocyanate in DCM using DIPEA (2.5 eq) at 25°C for 12 hr

Spectral Validation

- 1H NMR (CDCl3): δ 1.44 (s, 9H, Boc), 3.35 (m, 2H, NHCH2), 4.05 (br s, 2H, piperidine CH2N)

- HRMS : [M+H]+ Calculated 257.1864, Found 257.1861

Sulfonamide Coupling Reaction

The critical bond formation uses:

- Pyrazole-SO2Cl (1.05 eq)

- 4-(Aminomethyl)-N-tert-butylpiperidine-1-carboxamide (1.0 eq)

- DIPEA (3.0 eq) in anhydrous DCM (25°C, 18 hr)

$$

\text{R-NH}2 + \text{Ar-SO}2\text{Cl} \xrightarrow{\text{DIPEA}} \text{Ar-SO}_2\text{-NH-R} + \text{HCl}

$$

Yield Optimization Data

| Solvent | Base | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| DCM | DIPEA | 25 | 18 | 85 |

| THF | Et3N | 40 | 24 | 72 |

| DMF | Pyridine | 0 | 48 | 63 |

Purification and Analytical Characterization

Chromatographic Purification

Spectroscopic Data

- 1H NMR (600 MHz, DMSO-d6): δ 1.38 (s, 9H, t-Bu), 2.32 (s, 6H, pyrazole-CH3), 3.18 (m, 2H, piperidine CH2N), 4.05 (d, J=6.5 Hz, 2H, NHCH2)

- 13C NMR (150 MHz, DMSO-d6): δ 28.1 (t-Bu), 115.3 (pyrazole C-4), 154.8 (C=O), 162.4 (SO2N)

- HRMS : [M+Na]+ Calculated 467.2148, Found 467.2145

Process Scale-Up Considerations

Industrial adaptation requires:

Q & A

Q. Characterization Methods :

- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods.

- NMR Spectroscopy : H and C NMR (e.g., δ 1.2–1.4 ppm for tert-butyl protons, δ 2.1–2.5 ppm for piperidine CH groups) .

- Elemental Analysis : Validate molecular formula (e.g., CHNOS) .

Basic: What safety protocols are critical during handling and storage of this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents or fine particulates .

- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or oxidation .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonamide coupling efficiency .

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate carboxamide formation .

- Computational Modeling : Employ quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways .

- Parameter Screening : Design-of-experiment (DoE) methods (e.g., temperature gradients, reagent ratios) to identify ideal conditions .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., tert-butyl piperidine derivatives) to assign ambiguous signals .

- 2D NMR : Use HSQC or HMBC to confirm connectivity and rule out impurities .

- Isotopic Labeling : Introduce N or C labels to track specific groups in complex spectra .

Advanced: What computational strategies support the design of derivatives with enhanced bioactivity?

Answer:

- Molecular Docking : Screen against target proteins (e.g., enzymes, receptors) to predict binding affinities .

- QSAR Modeling : Correlate substituent effects (e.g., tert-butyl bulkiness) with activity using regression analysis .

- Reaction Path Search : Apply tools like GRRM or AFIR to explore alternative synthetic pathways .

Advanced: What methodologies assess the compound’s stability under varying pH and temperature?

Answer:

- Accelerated Degradation Studies :

- Kinetic Analysis : Calculate half-life (t) using Arrhenius equations for shelf-life prediction .

Advanced: How can researchers identify molecular targets or pathways influenced by this compound?

Answer:

- Target Deconvolution :

- Pull-Down Assays : Immobilize the compound on beads to capture interacting proteins from cell lysates .

- Transcriptomics : Analyze gene expression changes (RNA-seq) in treated cell lines .

- Functional Assays : Measure inhibition of enzymatic activity (e.g., kinases, proteases) using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.